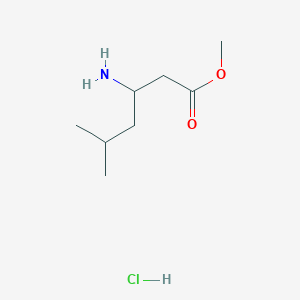
tert-butyl 2,2-dimethyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2-dimethyl-3-oxopropanoate, also known as tert-butyl dimethyl oxopropanoate, is a type of organic compound used in many industrial and scientific applications. It is a colorless liquid with a slight odor, and it is soluble in most organic solvents. It is a useful reagent in organic synthesis, and it has become increasingly popular in the scientific community due to its versatile properties and applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2-dimethyl-3-oxopropanoate is used as a reagent in a variety of scientific research applications. It is used in the synthesis of a range of organic compounds, such as cyclic ethers, cyclic ketones, and lactams. It is also used as a catalyst in the synthesis of cyclic carbonates, and it is used in the synthesis of polymers, such as polyamides and polyethers. Additionally, it is used as a catalyst in the preparation of cyclic sulfates and sulfonamides.
Wirkmechanismus
Tert-butyl 2,2-dimethyl-3-oxopropanoate acts as a catalyst in the synthesis of organic compounds, and it is believed to act by decreasing the activation energy of the reaction. This allows the reaction to occur at a lower energy level, which increases the reaction rate and efficiency. Additionally, it is believed to act as a nucleophile, which increases the rate of reaction by forming a covalent bond with the substrate.
Biochemical and Physiological Effects
Tert-butyl 2,2-dimethyl-3-oxopropanoate has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritant. Additionally, it is believed to be biodegradable, which means that it will not persist in the environment for a long period of time.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2,2-dimethyl-3-oxopropanoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly effective catalyst for a wide range of organic reactions. Additionally, it is relatively non-toxic and non-irritant, and it is biodegradable. However, it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions that require high temperatures.
Zukünftige Richtungen
Tert-butyl 2,2-dimethyl-3-oxopropanoate has a wide range of potential applications in the scientific and industrial communities. Researchers are currently exploring its potential use as a catalyst in the synthesis of new organic compounds, such as polymers and cyclic compounds. Additionally, researchers are exploring its potential use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, researchers are investigating its potential use in the development of new materials, such as nanomaterials and polymers.
Synthesemethoden
Tert-butyl 2,2-dimethyl-3-oxopropanoate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl 2,2-dimethyl-3-oxopropanoate alcohol and dimethyl oxalate in the presence of a strong acid catalyst. This reaction produces dimethyl oxopropanoate, which is then reacted with tert-butyl 2,2-dimethyl-3-oxopropanoate bromide in the presence of a base catalyst to produce tert-butyl 2,2-dimethyl-3-oxopropanoate 2,2-dimethyl-3-oxopropanoate. This method is relatively simple and cost-effective, and it is widely used for the synthesis of this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2,2-dimethyl-3-oxopropanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxane-4,6-dione", "tert-butanol", "sodium hydride", "dimethyl sulfate", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: The reaction begins with the deprotonation of tert-butanol using sodium hydride to form tert-butoxide.", "Step 2: The tert-butoxide is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the corresponding enolate.", "Step 3: The enolate is then alkylated with dimethyl sulfate to form the tert-butyl ester.", "Step 4: The tert-butyl ester is then hydrolyzed using aqueous acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then reacted with acetic anhydride and pyridine to form the corresponding acylated derivative, tert-butyl 2,2-dimethyl-3-oxopropanoate." ] } | |
CAS-Nummer |
113437-29-9 |
Produktname |
tert-butyl 2,2-dimethyl-3-oxopropanoate |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



